1-(azepan-1-yl)-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethane-1,2-dione
Description
1-(azepan-1-yl)-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethane-1,2-dione is a structurally complex molecule featuring a central ethane-1,2-dione (α-diketone) core. The compound is distinguished by two key substituents:
- Azepan-1-yl group: A seven-membered saturated ring (azepane) attached to one carbonyl group.
- 1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl group: An indole moiety substituted at the 1-position with a 2-oxo-2-(piperidin-1-yl)ethyl chain. Piperidine, a six-membered saturated ring, is linked via a ketone group to the ethyl spacer.
This dual heterocyclic architecture (azepane and piperidine) confers unique steric and electronic properties, making it a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry. The α-diketone moiety is reactive and often involved in redox processes or metal coordination, while the indole core is a privileged scaffold in drug discovery .
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c27-21(24-12-8-3-9-13-24)17-26-16-19(18-10-4-5-11-20(18)26)22(28)23(29)25-14-6-1-2-7-15-25/h4-5,10-11,16H,1-3,6-9,12-15,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLJOLLPULNCOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(azepan-1-yl)-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethane-1,2-dione represents a class of synthetic molecules that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of an azepane ring, an indole moiety, and a ketone functional group. This unique structural arrangement is believed to contribute to its biological activities.
Antagonistic Properties
Research indicates that derivatives similar to this compound exhibit antagonistic effects on various receptors, particularly bradykinin receptors. Bradykinin is involved in inflammatory responses, and antagonists can potentially mitigate conditions like pain and edema. The compound's structure suggests it may similarly inhibit bradykinin signaling pathways .
Enzyme Inhibition
The compound has shown potential in inhibiting enzymes such as autotaxin, which plays a crucial role in the production of lysophosphatidic acid (LPA). Elevated LPA levels are implicated in fibrotic diseases. In vitro studies have demonstrated that modifications to the compound can lead to enhanced efficacy in reducing LPA levels, indicating its potential therapeutic use in conditions like pulmonary fibrosis .
The biological activity of this compound may be attributed to its interaction with various G protein-coupled receptors (GPCRs). GPCRs are critical in mediating cellular responses to hormones and neurotransmitters. The specific binding affinity and activity at these receptors can lead to diverse physiological effects, including modulation of pain pathways and inflammatory responses .
Case Studies
A study evaluating the efficacy of related compounds in animal models demonstrated significant reductions in inflammation markers when administered prior to inflammatory stimuli. These findings suggest that the compound could be effective in managing conditions characterized by excessive inflammation .
Comparative Analysis
The following table summarizes key findings from various studies on similar compounds:
Scientific Research Applications
Pharmacological Potential
The compound exhibits promising pharmacological properties, particularly as an enzyme inhibitor. Research indicates that compounds similar to 1-(azepan-1-yl)-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethane-1,2-dione can modulate enzyme activity, which is crucial in drug development for diseases such as cancer and neurodegenerative disorders .
Case Study: Anticancer Activity
A study conducted on related indole derivatives demonstrated that these compounds possess anticancer properties by inhibiting cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis through the modulation of signaling pathways associated with cell survival . This suggests that this compound may have similar effects.
Cognitive Enhancers
Research indicates that compounds with similar structures to this compound may enhance cognitive function. Studies have shown that these compounds can improve memory and learning capabilities in animal models, potentially leading to applications in treating cognitive disorders like Alzheimer’s disease .
Polymer Chemistry
The compound's unique structure allows for its use in synthesizing advanced polymers. These polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for high-performance materials in aerospace and automotive applications .
Case Study: Polymer Synthesis
A recent study explored the incorporation of this compound into polymer matrices. The results showed improved tensile strength and flexibility compared to traditional polymers, indicating its potential for developing next-generation materials .
Data Summary Table
Comparison with Similar Compounds
Key Observations :
- The target compound’s N1-substituted indole (with a piperidine-linked ethyl chain) is absent in simpler analogs like 1-(piperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione, which may reduce steric hindrance and alter bioactivity .
Physicochemical Properties
- Melting Points : Piperidine-indole analogs (e.g., 1-(2-methyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione) melt at ~216°C , while aryl-substituted derivatives (e.g., 1-(4-fluorophenyl)-2-(1H-indol-3-yl)ethane-1,2-dione) have lower melting points (57–83°C) . The target compound’s larger molecular weight and rigid substituents may increase its melting point.
- NMR Profiles : The 1H NMR of similar compounds shows characteristic indole NH signals at δ 9.04–10.0 ppm and piperidine/azepane protons at δ 1.4–3.5 ppm .
Q & A
Q. What are the established synthetic routes for this compound, and what methodological considerations are critical for reproducibility?
The synthesis involves multi-step organic reactions:
- Step 1 : Formation of the indole core using precursors like indole-3-carboxaldehyde, reacted with piperidine derivatives under acidic/basic conditions (e.g., triethylamine in DMF) .
- Step 2 : Alkylation of the intermediate with ethylating agents (e.g., ethyl bromide) .
- Step 3 : Oxidation to introduce the diketone moiety using reagents like KMnO₄ or CrO₃ . Key considerations: Solvent selection (DMF or DCM), temperature control (room temp. to reflux), and purification via column chromatography. Yield optimization may require adjusting stoichiometry or reaction time .
Q. How can researchers characterize this compound post-synthesis?
- Structural confirmation : Use NMR (¹H/¹³C) to verify indole, piperidine, and diketone groups. For example, carbonyl peaks (C=O) appear at ~190-200 ppm in ¹³C NMR .
- Purity analysis : HPLC with UV detection (λ ~250-300 nm for indole absorption) or mass spectrometry (MW: ~381.47 g/mol) .
- Crystallography : Single-crystal X-ray diffraction (if crystallizable) to confirm stereochemistry, as seen in analogous piperidine-indole derivatives .
Q. What initial biological screening assays are recommended for this compound?
Prioritize assays based on structural motifs:
- Enzyme inhibition : Test against kinases or phosphodiesterases (common targets for diketone-containing compounds) using fluorometric assays .
- Receptor binding : Screen for serotonin or dopamine receptor affinity via radioligand displacement assays (indole derivatives often modulate CNS targets) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative potential .
Advanced Research Questions
Q. How can structural modifications enhance this compound’s pharmacokinetic properties?
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or amine) to improve solubility. For example, replace the ethyl group with a polyethylene glycol (PEG) chain .
- Metabolic stability : Fluorination at the indole 5-position to block cytochrome P450 oxidation .
- SAR studies : Compare analogs (e.g., methyl vs. ethyl substituents) to identify critical moieties for activity .
Q. How to resolve contradictions in synthetic methodologies reported across studies?
Example: uses triethylamine, while employs NaOH/K₂CO₃.
- Systematic variation : Test both bases under identical conditions (solvent, temp.) to assess impact on yield/purity.
- Mechanistic analysis : Use computational tools (e.g., DFT) to model reaction pathways and identify base-dependent intermediates .
- Validation : Reproduce each protocol with strict control of humidity and oxygen levels (sensitive for oxidation steps) .
Q. What computational strategies predict this compound’s biological targets?
- Molecular docking : Screen against protein databases (e.g., PDB) using AutoDock Vina. Focus on kinases (e.g., PKA) or GPCRs (e.g., 5-HT₂A) due to structural motifs .
- MD simulations : Simulate binding stability in putative targets (e.g., 100 ns trajectories to assess ligand-protein interactions) .
- Machine learning : Train models on indole/piperidine-containing bioactive compounds to predict target classes .
Q. How to analyze conflicting bioactivity data from different experimental models?
Case: Inconsistent cytotoxicity results in cell vs. animal models.
- Dose-response refinement : Test a broader concentration range and validate via orthogonal assays (e.g., apoptosis markers).
- Metabolite profiling : Use LC-MS to identify in vivo metabolites that may deactivate the compound .
- Species-specificity : Compare target protein homology (e.g., human vs. murine kinases) to explain discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
